Physicochemical properties of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine
Physicochemical properties of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine
An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine, a novel secondary amine with potential applications in medicinal chemistry and drug discovery. As experimental data for this specific molecule is not publicly available, this document outlines the predicted core properties and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies covered include the determination of the acidity constant (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability. The rationale behind each experimental choice is discussed, emphasizing the impact of these properties on a compound's pharmacokinetic and pharmacodynamic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and optimization of new chemical entities.
Introduction
The journey of a new chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These properties govern how a molecule is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety. (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine is a secondary amine featuring a 4-chlorobenzyl moiety and a cyclohexenyl ethyl group. This unique combination of a flexible aliphatic scaffold and a rigid aromatic system suggests its potential as a building block in the design of novel therapeutic agents.
A thorough understanding of its physicochemical characteristics is paramount for its development. Key parameters such as the acidity constant (pKa), lipophilicity (logP and logD), aqueous solubility, and chemical stability provide critical insights that guide lead optimization, formulation development, and the design of further biological assays. This guide serves as a comprehensive resource, offering both predicted values for these core properties and detailed experimental protocols for their rigorous determination.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent characterization.
2.1 Core Identifiers
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IUPAC Name: N-(4-Chlorobenzyl)-2-(cyclohex-1-en-1-yl)ethan-1-amine
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CAS Number: Not available in public databases as of the writing of this guide.
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Molecular Formula: C₁₅H₂₀ClN
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Molecular Weight: 249.78 g/mol
2.2 Chemical Structure
Figure 1. Chemical structure of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine.
2.3 Structural Class
This molecule is classified as a secondary amine, characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom.[1] It also contains a chlorinated aromatic ring and a cyclohexene ring, which contribute to its overall steric and electronic properties.
Predicted Core Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in prioritizing compounds for synthesis and experimental evaluation.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 9.5 - 10.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | ~4.2 | A measure of lipophilicity, which influences membrane permeability, metabolic stability, and potential for toxicity. |
| logD at pH 7.4 | ~3.8 | The effective lipophilicity at physiological pH, accounting for ionization. Crucial for predicting in vivo distribution. |
| Aqueous Solubility | Low | Affects oral bioavailability and the feasibility of developing intravenous formulations. |
| Polar Surface Area (PSA) | 12.03 Ų | Influences membrane transport and is a key descriptor in models of blood-brain barrier penetration. |
Experimental Determination of Physicochemical Properties
While predictive models are useful, experimental determination of physicochemical properties is the gold standard in drug development. The following sections detail robust protocols for characterizing (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine.
Acidity Constant (pKa) Determination
The pKa is the pH at which a molecule is 50% ionized. For an amine, this reflects the equilibrium between the protonated (cationic) and neutral forms. This parameter is critical as the ionization state profoundly affects a compound's interaction with biological targets and its ability to cross cell membranes.
Potentiometric titration is a highly accurate method for pKa determination.[2] It involves monitoring the pH of a solution of the compound as a strong acid or base is added.
Protocol:
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Sample Preparation: Prepare a 1-5 mM solution of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.[2]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD) Assessment
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties.[3] The partition coefficient (logP) measures this for the neutral form of the molecule, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.[4]
The shake-flask method is the traditional and most reliable technique for determining logP.
Protocol:
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System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4 for logD). Pre-saturate each phase with the other.
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Partitioning: Add a known amount of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine to the biphasic system.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate logP or logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP/logD determination by the shake-flask method.
Aqueous Solubility Measurement
Aqueous solubility is a critical factor for drug absorption and formulation.[5] Low solubility can lead to poor bioavailability and challenges in developing parenteral dosage forms.
This method determines the equilibrium solubility of a compound and is considered the most accurate approach.[6]
Protocol:
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Sample Preparation: Add an excess amount of solid (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
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Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[7]
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Sample Processing: Filter or centrifuge the samples to remove any undissolved solid.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.
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Data Reporting: Report the solubility in units such as mg/mL or µM.
Caption: Workflow for thermodynamic solubility measurement.
Chemical Stability Evaluation
Assessing the chemical stability of a compound is crucial to ensure it can be stored without degradation and remains intact long enough in vivo to exert its therapeutic effect.[8]
This involves incubating the compound under various conditions and monitoring its concentration over time.
Protocol:
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Solution Preparation: Prepare stock solutions of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine and dilute them into a series of aqueous buffers (e.g., pH 2.0, 7.4, 9.0) to a final concentration of ~10 µM. For oxidative stability, a separate solution can be prepared in a buffer containing an oxidizing agent like hydrogen peroxide.
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Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
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Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
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Reaction Quenching: Immediately quench any degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).
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Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining at each time point.
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Data Analysis: Plot the percentage of compound remaining versus time to determine the degradation kinetics and half-life (t₁/₂) under each condition.
Caption: Workflow for chemical stability evaluation.
Interpretation and Application of Physicochemical Data
The data generated from the experiments described above form a cohesive profile of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine.
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pKa and Solubility: The pKa will define the pH-solubility profile. As a basic amine, the compound is expected to be more soluble at lower pH due to the formation of the protonated, more polar species. This has direct implications for oral absorption, as solubility in the acidic environment of the stomach will be higher than in the more neutral pH of the intestine.
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logP/logD and Permeability: The logD at pH 7.4 will be a strong indicator of the compound's ability to passively diffuse across biological membranes. A value in the optimal range (typically 1-3) suggests good permeability, while a higher value may lead to issues with non-specific binding and poor aqueous solubility.
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Stability: The stability profile will dictate appropriate storage conditions and provide an early indication of its likely metabolic fate. Instability at acidic pH could compromise oral bioavailability, while oxidative instability might suggest a short in vivo half-life.
Collectively, this physicochemical data set is invaluable for building structure-activity relationships (SAR) and structure-property relationships (SPR). It enables rational, data-driven decisions in the lead optimization process, ultimately increasing the probability of developing a successful drug candidate.
Conclusion
The comprehensive physicochemical characterization of (4-Chlorobenzyl)(2-cyclohex-1-en-1-ylethyl)amine is a critical and indispensable step in its evaluation as a potential drug discovery tool or therapeutic agent. This guide provides a robust framework for this characterization, outlining the significance of core properties and detailing the experimental protocols necessary for their accurate determination. By systematically evaluating pKa, lipophilicity, solubility, and stability, researchers can gain a deep understanding of the molecule's behavior, mitigate potential development risks, and make informed decisions to guide its journey through the drug discovery pipeline.
References
-
Scribd. (2019, August 12). Aqueous Solubility Determination Method. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]
-
ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
ACS Publications. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Retrieved from [Link]
-
ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]
-
MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (4-Chlorobenzyl)cyclohexylamine. Retrieved from [Link]
-
National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from [Link]
-
DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
Hrcak. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]
-
Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
ACS Publications. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). IR: amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). p-Chlorobenzylidene-cyclohexyl-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. scribd.com [scribd.com]
- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
